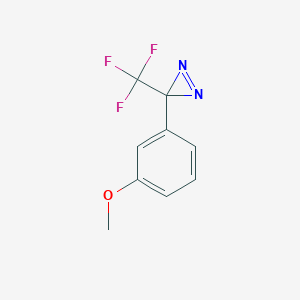

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Descripción general

Descripción

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group and the methoxyphenyl group makes this compound particularly interesting for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

Formation of the Diazirine Ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine to form a hydrazone intermediate. The hydrazone is then treated with a halogenating agent, such as iodine or bromine, to form the diazirine ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Methoxyphenyl Group: This step involves the reaction of the diazirine intermediate with a methoxyphenyl derivative, such as 3-methoxyphenyl magnesium bromide or 3-methoxyphenyl lithium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:

Photolysis: Upon exposure to ultraviolet light, the diazirine ring can undergo photolysis to generate reactive carbene intermediates.

Substitution Reactions: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Photolysis: Ultraviolet light, typically at wavelengths around 350 nm.

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., halogens).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Photolysis: Reactive carbene intermediates that can further react with various substrates.

Substitution Reactions: Substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is utilized as a photoreactive probe . Its ability to undergo photolysis upon exposure to ultraviolet light generates reactive carbene intermediates that can participate in various chemical reactions.

Key Reactions:

- Photolysis: Generates reactive carbenes that can insert into C-H, N-H, and O-H bonds.

- Substitution Reactions: Participates in nucleophilic or electrophilic substitutions due to the presence of functional groups.

Biology

The compound serves as a photoaffinity labeling agent , which is crucial for studying protein-ligand interactions. By covalently attaching to target proteins upon UV exposure, it allows researchers to identify binding sites and study dynamic biological processes.

Case Study:

In a study involving the identification of protein interactions, researchers used this compound to label specific proteins in cell lysates. The results demonstrated efficient labeling and subsequent identification through mass spectrometry, showcasing its utility in proteomics.

Medicine

In medicinal chemistry, this diazirine compound is investigated for its potential in drug development and delivery systems. Its ability to form stable covalent bonds with biomolecules makes it an attractive candidate for targeted therapies.

Research Insights:

- Studies have explored its use in designing drug conjugates that can selectively target cancer cells.

- The compound's photochemical properties enable controlled release mechanisms for therapeutic agents.

Industrial Applications

Beyond academic research, this compound is also employed in industrial settings for synthesizing specialized materials with unique properties. Its reactivity allows for modifications on surfaces, such as nanoparticles, enhancing their functionalities.

Application Example:

Research has shown that when attached to gold nanoparticles, this compound facilitates surface modifications through photolysis-induced reactions, allowing for the attachment of various substrates like alcohols and amines.

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine primarily involves the generation of reactive carbene intermediates upon photolysis. These carbenes can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the substrates used in the reactions.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with the methoxy group in the para position.

3-(3-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a methyl group instead of a methoxy group.

3-(3-Methoxyphenyl)-3-(difluoromethyl)-3H-diazirine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the combination of the trifluoromethyl group and the methoxyphenyl group, which imparts distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the methoxyphenyl group provides specific electronic and steric effects.

Actividad Biológica

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound notable for its unique structural features and biological applications. Its trifluoromethyl and methoxyphenyl substituents enhance its reactivity, particularly in photochemical contexts. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₁₀F₃N₂O

- CAS Number : 205485-24-1

The presence of the trifluoromethyl group increases the compound's stability and reactivity, while the methoxyphenyl group contributes specific electronic characteristics that influence its biological interactions.

Upon exposure to ultraviolet light, this compound undergoes photolysis, generating reactive carbene intermediates. These carbenes can insert into various chemical bonds (C-H, N-H, O-H), facilitating the formation of new covalent bonds with biomolecules such as proteins and nucleic acids. This property is particularly useful in photoaffinity labeling techniques, allowing researchers to study protein-ligand interactions in complex biological systems .

Biological Applications

The compound has several significant applications in biological research:

- Photoaffinity Labeling : It is employed to identify and characterize protein interactions by covalently binding to target proteins upon UV activation.

- Drug Development : Its ability to form stable covalent bonds with biomolecules makes it a candidate for designing targeted drug delivery systems.

- Diagnostic Imaging : The compound has potential in radiolabeling for non-invasive imaging techniques, such as positron emission tomography (PET) .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Study: Protein-Ligand Interactions

A study investigated the use of diazirine compounds in photoaffinity labeling to map protein interactions. The results demonstrated that this compound effectively labeled target proteins under UV light, allowing for the identification of binding sites and interaction partners in complex cellular environments .

Toxicity Assessment

In toxicity assays conducted on HEK-293T cells, this compound showed minimal cytotoxicity at concentrations up to 10 μM, indicating a favorable safety profile for biological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | Image | Para-methoxy substitution |

| 3-(3-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine | Image | Methyl group instead of methoxy |

| 3-(3-Methoxyphenyl)-3-(difluoromethyl)-3H-diazirine | Image | Difluoromethyl substitution |

Each variant exhibits distinct reactivity profiles due to the position and nature of substituents, influencing their application potential in biological systems.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSNCZYTAMEFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440364 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205485-24-1 | |

| Record name | 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine enable surface modifications on nanoparticles?

A1: Research by [] demonstrates that when attached to gold nanoparticles, this compound undergoes photolysis to generate a reactive carbene species directly at the nanoparticle interface. This carbene readily undergoes insertion reactions with various substrates, including alcohols, amines, and alkenes, leading to the covalent attachment of these molecules onto the nanoparticle surface. [] This approach offers a versatile method for modifying nanoparticle properties and functionalities.

Q2: What is the significance of using triflic acid in reactions involving this compound?

A2: The study by [] highlights the effectiveness of triflic acid as a solvent and catalyst in Friedel-Crafts reactions employing this compound. Triflic acid facilitates the reaction with optically active amino acid derivatives, yielding optically active homophenylalanine derivatives without compromising the stereochemical integrity of the starting materials. [] This finding is particularly important for synthesizing chiral molecules, which are crucial in pharmaceutical and materials science applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.